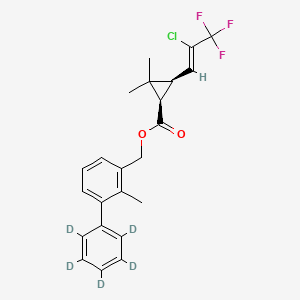
(rac-cis)-Z-Bifenthrin-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(rac-cis)-Z-Bifenthrin-d5 is a deuterated form of bifenthrin, a synthetic pyrethroid insecticide. Deuterated compounds are often used in scientific research to study the metabolism and environmental fate of chemicals. The presence of deuterium atoms in place of hydrogen atoms can provide insights into the behavior of the compound under various conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (rac-cis)-Z-Bifenthrin-d5 involves the incorporation of deuterium atoms into the bifenthrin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) and a deuterium source like deuterium gas (D2) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(rac-cis)-Z-Bifenthrin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bifenthrin acid derivatives, while reduction may produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
(rac-cis)-Z-Bifenthrin-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and environmental fate.
Biology: Employed in metabolic studies to understand the degradation pathways of bifenthrin in biological systems.
Medicine: Investigated for its potential effects on human health and its metabolism in the human body.
Industry: Used in the development of new insecticides and in studies of pesticide resistance .
Wirkmechanismus
The mechanism of action of (rac-cis)-Z-Bifenthrin-d5 is similar to that of bifenthrin. It acts on the nervous system of insects by binding to voltage-gated sodium channels, causing prolonged depolarization and paralysis. The presence of deuterium atoms does not significantly alter the mechanism but can provide insights into the metabolic pathways and degradation products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bifenthrin: The non-deuterated form of (rac-cis)-Z-Bifenthrin-d5.
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Cypermethrin: A widely used pyrethroid insecticide with a similar mode of action
Uniqueness
The uniqueness of this compound lies in its deuterium content, which makes it valuable for research purposes. The deuterium atoms provide a distinct isotopic signature that can be tracked in metabolic and environmental studies, offering insights that are not possible with non-deuterated compounds .
Eigenschaften
Molekularformel |
C23H22ClF3O2 |
|---|---|
Molekulargewicht |
427.9 g/mol |
IUPAC-Name |
[2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)phenyl]methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20-/m0/s1/i4D,5D,6D,8D,9D |
InChI-Schlüssel |
OMFRMAHOUUJSGP-OKWLEVHWSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC(=C2C)COC(=O)[C@@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |
Kanonische SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


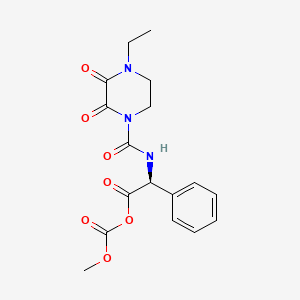
![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
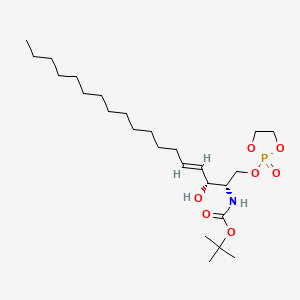
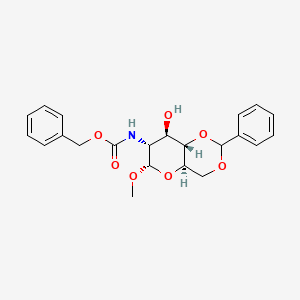
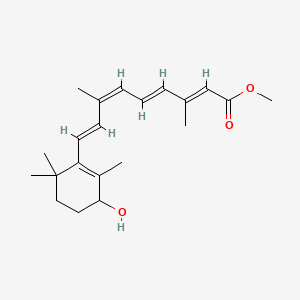
![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)

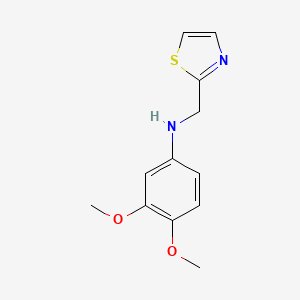

![Sodium ((1R,4S,Z)-3-(4-(hydroxymethyl)benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13862537.png)
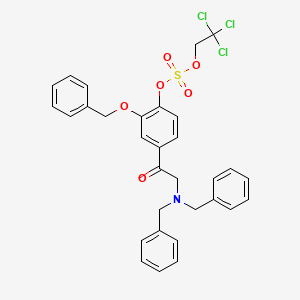

![7-benzyl-4,7-Diazaspiro[2.5]octan-8-one](/img/structure/B13862554.png)
